

# 3-Bromothiophene: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

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Introduction: **3-Bromothiophene** (CAS No. 872-31-1) is a vital heterocyclic building block in organic synthesis and medicinal chemistry. As a derivative of thiophene, it serves as a key intermediate in the synthesis of a wide array of functionalized molecules, including pharmaceuticals, agrochemicals, and materials for organic electronics.[1][2] Its utility is underscored by its role as a precursor to the antibiotic timentin and the vasodilator cetiedil.[3] [4] This technical guide provides an in-depth overview of the commercial availability, key chemical properties, synthesis, and significant applications of **3-Bromothiophene**, with a focus on its relevance to drug discovery and development.

# **Commercial Availability and Suppliers**

**3-Bromothiophene** is readily available from a variety of chemical suppliers worldwide. It is typically offered in purities of 97% or higher.[5] Researchers can procure this compound in quantities ranging from grams to kilograms, with packaging options including bottles and drums to suit laboratory-scale and bulk requirements.

Table 1: Prominent Suppliers of **3-Bromothiophene** 



Supplier	Product Number(s)	Purity	Available Quantities
Sigma-Aldrich (MilliporeSigma)	106224	97%	5g, 25g, 100g
TCI Chemicals	B1067	>97.0% (GC)	25mL, 100mL, 500mL
Alfa Aesar (Thermo Fisher Scientific)	A14022	97%	5g, 25g, 100g
Manchester Organics	B21431	97%	Inquire for packaging
Matrix Scientific	004199	97%	Inquire for packaging
BLD Pharm	872-31-1	≥97.0%	25g, 100g, 500g
Santa Cruz Biotechnology	sc-239109	Inquire for purity	Inquire for quantities
Mallak Specialties Pvt Ltd	MALLAK 3BT	97.0% (by G.C.)	25kg, 50kg, 200kg drums

# **Physicochemical and Spectroscopic Data**

Accurate characterization of **3-Bromothiophene** is crucial for its effective use in synthesis. The following tables summarize its key physical, chemical, and spectroscopic properties based on data from suppliers and literature.

Table 2: Physicochemical Properties of 3-Bromothiophene



Property	Value	Reference(s)
CAS Number	872-31-1	
Molecular Formula	C <sub>4</sub> H <sub>3</sub> BrS	_
Molecular Weight	163.04 g/mol	_
Appearance	Colorless to pale yellow liquid	_
Boiling Point	157-158 °C (lit.)	
Melting Point	-10 °C (lit.)	
Density	1.74 g/mL at 25 °C (lit.)	
Refractive Index (n20/D)	1.591 (lit.)	
Flash Point	63 °C (140 °F)	_
Solubility	Insoluble in water; soluble in chloroform, methanol, benzene, ether, and tetrahydrofuran.	

Table 3: Spectroscopic Data for 3-Bromothiophene

Technique	Data
¹H NMR	Consistent with structure
Purity (by GC)	≥97%, with some suppliers offering ≥99%

# **Synthesis of 3-Bromothiophene**

Unlike its 2-bromo isomer, **3-Bromothiophene** cannot be synthesized by direct bromination of thiophene. The primary industrial and laboratory-scale synthesis involves the selective debromination of 2,3,5-tribromothiophene. An alternative route is the isomerization of 2-bromothiophene.



# Experimental Protocol: Synthesis via Debromination of 2,3,5-Tribromothiophene

This procedure is a modification of the method described by Gronowitz.

#### Materials:

- 2,3,5-tribromothiophene
- · Zinc dust
- Acetic acid
- Water
- 10% Sodium carbonate solution
- Calcium chloride (for drying)

#### Equipment:

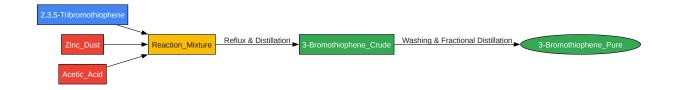
- 5-L three-necked round-bottomed flask
- · Efficient mechanical stirrer
- Reflux condenser
- Dropping funnel
- · Heating mantle
- Distillation apparatus

#### Procedure:

- To a 5-L three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, add 1850 mL of water, 783 g (12.0 moles) of zinc dust, and 700 mL of acetic acid.
- Begin stirring and heat the mixture to reflux.



- Remove the heating mantle and add 1283 g (4.00 moles) of 2,3,5-tribromothiophene dropwise from the dropping funnel at a rate that maintains a gentle reflux. The addition should take approximately 70 minutes.
- After the addition is complete, apply heat and continue to reflux the mixture for 3 hours.
- Arrange the apparatus for downward distillation and distill the mixture until no more organic material co-distills with the water.
- Separate the lower, heavier organic layer. Wash it successively with 50 mL of 10% sodium carbonate solution and 100 mL of water.
- Dry the organic layer over anhydrous calcium chloride.
- Fractionally distill the dried liquid. Collect the fraction boiling at 159–160 °C. The expected yield is 580–585 g (89–90%).



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Synthetic Workflow for 3-Bromothiophene

# **Key Reactions and Applications in Drug Discovery**

**3-Bromothiophene** is a versatile intermediate for introducing the 3-thienyl moiety into target molecules. This is particularly relevant in drug discovery, where this scaffold is present in a number of biologically active compounds.

# **Suzuki-Miyaura Cross-Coupling**

### Foundational & Exploratory





The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of carbon-carbon bonds. **3-Bromothiophene** readily participates in this reaction with various boronic acids or esters to yield 3-aryl or 3-heteroarylthiophenes.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

#### Materials:

- 3-Bromothiophene
- Arylboronic acid (1.2 equivalents)
- Potassium phosphate (K<sub>3</sub>PO<sub>4</sub>) (2.0 equivalents)
- Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh<sub>3</sub>)<sub>4</sub>] (0.05 equivalents)
- Toluene
- Water

#### Equipment:

- Round-bottom flask
- · Magnetic stir bar
- Condenser
- Inert gas supply (Nitrogen or Argon)
- · Heating plate with stirrer

#### Procedure:

- In a round-bottom flask, combine **3-Bromothiophene** (1.0 equivalent), the arylboronic acid (1.2 equivalents), K<sub>3</sub>PO<sub>4</sub> (2.0 equivalents), and Pd(PPh<sub>3</sub>)<sub>4</sub> (0.05 equivalents).
- Add toluene and water in a 4:1 ratio.

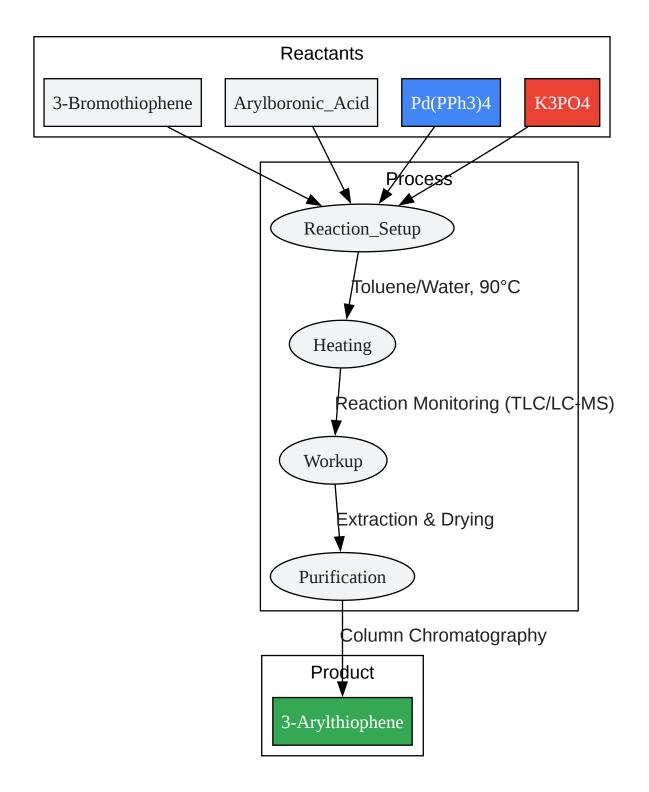
## Foundational & Exploratory



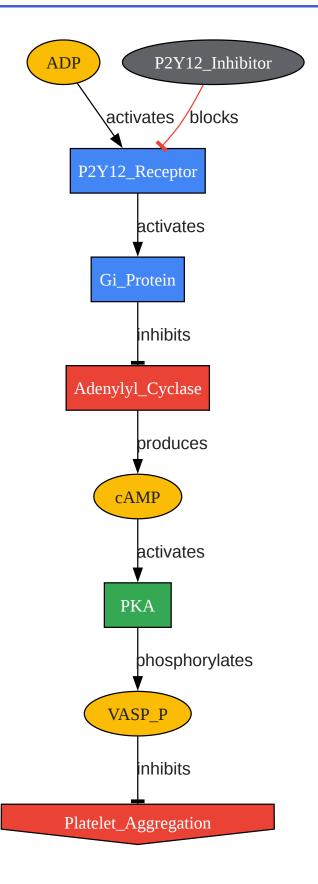


- Purge the flask with nitrogen or argon for 10-15 minutes.
- Heat the reaction mixture to 90 °C with vigorous stirring.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
- Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.









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